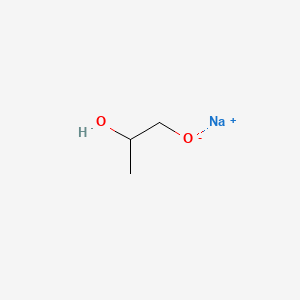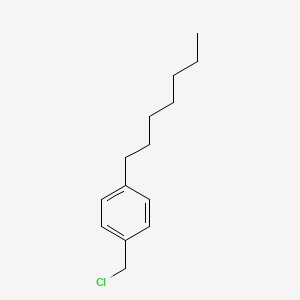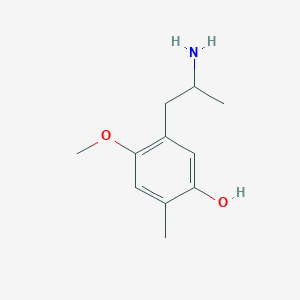![molecular formula C9H14OS2 B14608140 2-Methyl-6,10-dithiaspiro[4.5]decan-1-one CAS No. 59579-77-0](/img/structure/B14608140.png)
2-Methyl-6,10-dithiaspiro[4.5]decan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6,10-dithiaspiro[45]decan-1-one is a unique organic compound characterized by its spirocyclic structure, which includes sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,10-dithiaspiro[4.5]decan-1-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of catalysts, temperature control, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6,10-dithiaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6,10-dithiaspiro[4.5]decan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 2-Methyl-6,10-dithiaspiro[4.5]decan-1-one depends on its specific application. In biological systems, it may interact with enzymes or cellular components, leading to various biochemical effects. The sulfur atoms in the compound can form bonds with metal ions or other nucleophiles, influencing its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-1-phenyl-2-oxa-6,10-dithiaspiro[4.5]decane
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 2,7-diazaspiro[4.5]decan-1-one, 2-methyl-, hydrochloride
Uniqueness
2-Methyl-6,10-dithiaspiro[45]decan-1-one is unique due to its specific spirocyclic structure and the presence of sulfur atoms This gives it distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
CAS-Nummer |
59579-77-0 |
|---|---|
Molekularformel |
C9H14OS2 |
Molekulargewicht |
202.3 g/mol |
IUPAC-Name |
3-methyl-6,10-dithiaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C9H14OS2/c1-7-3-4-9(8(7)10)11-5-2-6-12-9/h7H,2-6H2,1H3 |
InChI-Schlüssel |
MMERXWARSSITRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(C1=O)SCCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



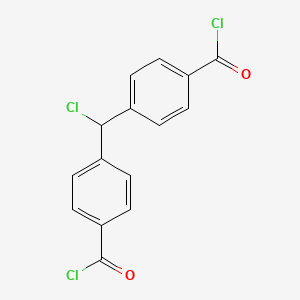
![Benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]-](/img/structure/B14608080.png)
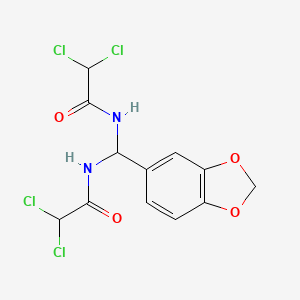
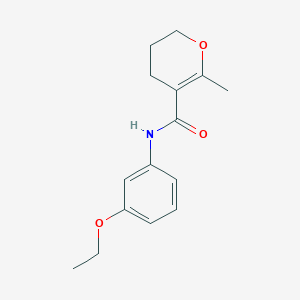
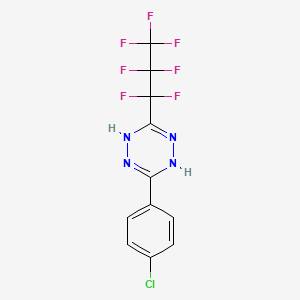

![3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B14608117.png)
